molecular formula C17H12N4 B367125 (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile CAS No. 613660-09-6

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No. B367125
CAS RN: 613660-09-6
M. Wt: 272.3g/mol
InChI Key: ZCUUSIUOCMWAEW-UHFFFAOYSA-N
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Description

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is a chemical compound with the molecular formula C17H12N4 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile”, often involves a multi-step protocol starting from isatin or 5-fluoroisatin .


Molecular Structure Analysis

The molecular structure of “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core, which is a planar fused heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate with DNA .


Physical And Chemical Properties Analysis

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” appears as a yellow solid. Its melting point is 245–246 °C. Its IR (KBr, ν, cm −1) values are: 3123, 3078, 1582, 1467, 1237, 1051, 752. Its 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are: 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H). Its ESI-MS value is 377 (M + +1); HRMS: m / z calcd. for C 23 H 17 N 6 [M+H] +: 377.1514, found: 377.1533 .

Mechanism of Action

Target of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.

Mode of Action

It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.

Biochemical Pathways

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.

Result of Action

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.

Future Directions

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSIUOCMWAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

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